molecular formula C10H12Cl3N3O2 B13473399 2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicaciddihydrochloride

2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicaciddihydrochloride

Cat. No.: B13473399
M. Wt: 312.6 g/mol
InChI Key: OYYPZICHCZDVLD-UHFFFAOYSA-N
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Description

2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid dihydrochloride is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of cancer research .

Preparation Methods

The synthesis of 2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid dihydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at 50°C to obtain intermediate compounds. These intermediates are then subjected to reduction reactions in the presence of acetonitrile, triethylsilane, and trifluoroacetic acid to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions are commonly used in its synthesis, as mentioned earlier.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Scientific Research Applications

2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid dihydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting multiple receptor tyrosine kinases, including FGFRs. By blocking these receptors, it interferes with the signaling pathways that promote cell proliferation, migration, and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .

Properties

Molecular Formula

C10H12Cl3N3O2

Molecular Weight

312.6 g/mol

IUPAC Name

2-amino-3-(3-chloropyrrolo[2,3-b]pyridin-1-yl)propanoic acid;dihydrochloride

InChI

InChI=1S/C10H10ClN3O2.2ClH/c11-7-4-14(5-8(12)10(15)16)9-6(7)2-1-3-13-9;;/h1-4,8H,5,12H2,(H,15,16);2*1H

InChI Key

OYYPZICHCZDVLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2Cl)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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